molecular formula C13H18N2O B2590360 4-methyl-N-(piperidin-4-yl)benzamide CAS No. 38198-58-2

4-methyl-N-(piperidin-4-yl)benzamide

Cat. No.: B2590360
CAS No.: 38198-58-2
M. Wt: 218.3
InChI Key: YOEGOTABDHBSJE-UHFFFAOYSA-N
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Description

4-methyl-N-(piperidin-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by a benzamide core with a piperidine ring attached to the nitrogen atom and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(piperidin-4-yl)benzamide typically involves the following steps:

    Formation of 4-methylbenzoic acid: This can be achieved through the Friedel-Crafts acylation of toluene with acetyl chloride, followed by oxidation.

    Conversion to 4-methylbenzoyl chloride: The 4-methylbenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation with piperidine: The 4-methylbenzoyl chloride is reacted with piperidine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(piperidin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

    Oxidation: 4-methylbenzoic acid derivatives.

    Reduction: 4-methyl-N-(piperidin-4-yl)benzylamine.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-methyl-N-(piperidin-4-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Industry: It is used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-methyl-N-(piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and benzamide core allow it to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(piperidin-4-yl)benzamide
  • 4-chloro-N-(piperidin-4-yl)benzamide
  • 4-methyl-N-(pyridin-4-yl)benzamide

Uniqueness

4-methyl-N-(piperidin-4-yl)benzamide is unique due to the presence of both a methyl group on the benzene ring and a piperidine ring attached to the benzamide core. This combination of structural features imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-methyl-N-piperidin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-2-4-11(5-3-10)13(16)15-12-6-8-14-9-7-12/h2-5,12,14H,6-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEGOTABDHBSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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